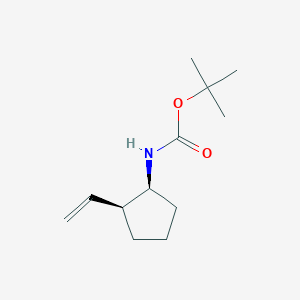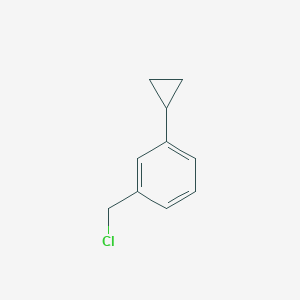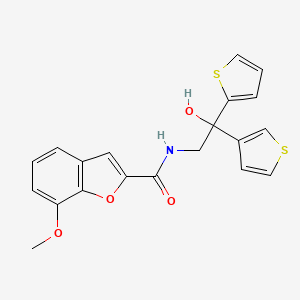
(5-溴-2-氯苯基)(2-(4-(三氟甲基)苯基)吗啉-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a useful research compound. Its molecular formula is C18H14BrClF3NO2 and its molecular weight is 448.66. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化特性
研究表明,衍生自(5-溴-2-氯苯基)(2-(4-(三氟甲基)苯基)吗啉代)甲苯酮的衍生物,特别是溴酚,已经合成并评估了它们的抗氧化活性。这些研究表明,合成的溴酚具有有效的抗氧化能力,可与丁基羟基茴香醚 (BHA)、丁基羟基甲苯 (BHT)、α-生育酚和特乐罗 (trolox) 等标准抗氧化剂化合物相媲美。抗氧化活性是通过各种体外实验确定的,证明了这些化合物作为有前途的分子由于其抗氧化特性而具有潜力 (Çetinkaya, Göçer, Menzek, & Gülçin, 2012); (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010)。
合成和化学性质
另一个关键应用是在相关化合物的合成和结构分析中。例如,从类似的酮开始合成对映体纯二芳基乙烷衍生物的简便程序已经得到发展。这项研究为合成技术和这些化合物在创建具有高纯度和明确配置的光学活性材料中的潜在应用提供了宝贵的见解 (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014)。
在药物开发中的潜力
(5-溴-2-氯苯基)(2-(4-(三氟甲基)苯基)吗啉代)甲苯酮的衍生物已被探索其在药物开发中的潜力,特别是在抗癌和抗菌活性方面。例如,新型吗啉共轭苯甲酮类似物已被合成并评估其对肿瘤发展的拮抗作用,表明对各种类型的癌细胞具有显着的抗增殖活性 (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017)。
在化学反应中的作用
(5-溴-2-氯苯基)(2-(4-(三氟甲基)苯基)吗啉代)甲苯酮衍生物的结构特征和反应性已在各种化学反应中得到研究,包括它们在包合物形成和芳环之间的相互作用中的作用。这些研究有助于更深入地了解分子相互作用和在材料科学中的潜在应用 (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011)。
属性
IUPAC Name |
(5-bromo-2-chlorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClF3NO2/c19-13-5-6-15(20)14(9-13)17(25)24-7-8-26-16(10-24)11-1-3-12(4-2-11)18(21,22)23/h1-6,9,16H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRAQXFBODFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[b]thiophen-5-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2670341.png)







![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)



![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2670364.png)
